N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide
Description
N-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide is a sulfur-containing acetamide derivative characterized by a thioether (sulfanyl) bridge connecting two aromatic rings. Its structure comprises:
- Acetamide group: Attached to a para-substituted phenyl ring.
- Sulfanyl bridge (–S–): Links the acetamide-bearing phenyl ring to a second phenyl ring substituted with a 3-trifluoromethyl (–CF₃) group. The –CF₃ group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NOS/c1-10(20)19-12-5-7-13(8-6-12)21-14-4-2-3-11(9-14)15(16,17)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBWBGYRRQPRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide typically involves the reaction of 3-(trifluoromethyl)thiophenol with 4-bromoacetophenone under basic conditions to form the intermediate 4-{[3-(trifluoromethyl)phenyl]sulfanyl}acetophenone. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide is a chemical compound with diverse applications in scientific research. It is a synthetic organic compound with a trifluoromethyl group attached to a phenyl ring, further linked to a sulfonamide moiety and an acetamide functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it of interest in medicinal chemistry and pharmacology.
Names and Identifiers
- IUPAC Name: N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]acetamide
- Molecular Formula: C15H12F3NOS
- Molecular Weight: 311.3 g/mol
- PubChem CID: 3793046
- InChIKey: IMBWBGYRRQPRAQ-UHFFFAOYSA-N
- SMILES: CC(=O)NC1=CC=C(C=C1)SC2=CC=CC(=C2)C(F)(F)F
Scientific Research Applications
This compound is investigated for its potential biological activities, particularly in medicinal chemistry. Its applications include:
- Building block: Used as a building block in synthesizing more complex organic molecules.
- Drug development: Explored as a pharmaceutical intermediate in developing new drugs.
- Specialty chemicals: Utilized in producing specialty chemicals and materials with unique properties.
This compound has potential biological activities:
- Antimicrobial and anticancer properties.
- Inhibition of kinase 1/2 (ERK1/2) .
- Induction of cell cycle progression through G1 into S phase in cells .
Chemical Reactivity
The chemical reactivity of this compound can be understood through various types of reactions, including those crucial for developing derivatives that may exhibit improved efficacy or reduced toxicity.
Interaction Studies
Interaction studies involving N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide focus on its binding affinity to various biological targets. Key areas include assessing the compound's viability as a therapeutic agent through:
- Binding affinity to proteins.
- Effects on enzyme activity.
- Cellular uptake and distribution.
Related Compounds
Structural similarities exist between N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)acetamide and other compounds:
| Compound Name | Key Features |
|---|---|
| N-(4-{[3-(bromophenyl]sulfonyl}phenyl)acetamide | Contains bromine; may exhibit different pharmacological profiles |
| N-(4-{[3-(methylphenyl]sulfonyl}phenyl)acetamide | Methyl substitution; could influence receptor binding profiles |
| N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide | Nitro group instead of sulfonamide; potential variations in activity |
Mechanism of Action
The mechanism of action of N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide with two sulfonamide analogs from the provided evidence, focusing on structural, synthetic, and physicochemical differences.
Structural and Functional Group Variations
- Substituents: The –CF₃ group (target) is more electronegative and lipophilic than the methyl () or oxotetrahydrofuran () groups, influencing pharmacokinetics and target binding.
Physicochemical Properties
- Analysis :
- The sulfonamide analogs ( and ) exhibit higher polarity due to –SO₂–NH–, enabling stronger intermolecular hydrogen bonds and higher melting points compared to the thioether-linked target compound .
- The orthorhombic crystal system of ’s compound contrasts with the triclinic system of its 4-methyl isomer, highlighting how substituent position affects packing .
Biological Activity
N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Overview
The compound features a trifluoromethyl group, a sulfanyl linkage, and an acetamide moiety. The molecular formula is C15H14F3NOS, with a molecular weight of approximately 319.34 g/mol. The trifluoromethyl group is known for enhancing lipophilicity and biological activity, making it a valuable pharmacophore in drug design.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Receptor Modulation : It has shown potential as a modulator for receptors associated with cancer cell proliferation and survival.
Molecular docking studies indicate that the compound can form stable interactions with target proteins, contributing to its antiproliferative effects against cancer cells.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown effectiveness against various cancer cell lines. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |
| HeLa (Cervical Cancer) | 30.5 ± 2.1 | Growth inhibition |
| A549 (Lung Cancer) | 20.0 ± 1.5 | Cytotoxic effects observed |
Case Studies
- Study on Apoptosis Induction : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage, indicating its potential as an anticancer agent .
- In Vivo Studies : In animal models, this compound was administered to tumor-bearing mice, resulting in significant tumor size reduction compared to control groups .
Pharmacological Profile
The pharmacological profile of the compound suggests multiple therapeutic applications beyond oncology:
- Antimicrobial Activity : Preliminary tests indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The potential for anti-inflammatory activity has been suggested based on its structural similarity to other known anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide, and how can reaction conditions be optimized for purity?
- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfanyl (S–) groups can be introduced by reacting 4-aminophenyl derivatives with activated aryl halides (e.g., 3-(trifluoromethyl)phenyl thiol) under basic conditions (pH 8–10) to facilitate deprotonation . Key steps include:
- Reagent selection : Use sulfonyl chlorides or thiols for sulfanyl group incorporation.
- pH control : Maintain alkaline conditions to enhance nucleophilicity.
- Purification : Recrystallization in methanol or ethanol improves purity (>95%) .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC or NMR.
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- Answer :
- NMR : and NMR identify protons and carbons near electron-withdrawing groups (e.g., trifluoromethyl), with shifts around δ 7.0–8.0 ppm for aromatic protons and δ 2.1 ppm for the acetamide methyl group .
- X-ray diffraction : Determines crystal packing and torsion angles (e.g., C–S–N–C dihedral angles ~56.4°, indicating molecular twist) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] peaks matching theoretical values) .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties?
- Answer : The –CF group enhances:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism in hepatic microsomes .
- Electron-withdrawing effects : Stabilizes adjacent sulfanyl groups, altering reactivity in substitution reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between isomers of sulfanylphenyl acetamide derivatives?
- Answer :
- Comparative analysis : Compare torsion angles (e.g., orthorhombic vs. triclinic crystal systems) to identify steric or electronic effects. For example, the title compound’s C6–S1–N1–C9 torsion angle (-56.4°) differs from its 4-methylphenyl isomer due to substituent positioning .
- Hydrogen bonding : Analyze N–H⋯O interactions (e.g., bond lengths 2.8–3.0 Å) to explain packing differences impacting solubility and stability .
- Validation : Use DFT calculations to model energy-minimized conformers and validate experimental data.
Q. What strategies are employed to study structure-activity relationships (SAR) for anticonvulsant or anticancer activity in derivatives of this compound?
- Answer :
- Substituent variation : Modify the sulfanylphenyl or acetamide moiety (e.g., introduce chloro, morpholino, or triazolyl groups) to assess effects on target binding (e.g., GABA receptors or kinase inhibition) .
- Biological assays : Use in vitro models (e.g., maximal electroshock seizure tests for anticonvulsants) and measure IC values. Derivatives with piperazine substituents show enhanced activity due to improved bioavailability .
- Computational modeling : Docking studies with proteins (e.g., COX-2 or tubulin) predict binding affinities and guide synthetic prioritization.
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
- Answer :
- pH-dependent hydrolysis : The acetamide group hydrolyzes under acidic (pH <3) or alkaline (pH >10) conditions, forming carboxylic acid derivatives. Monitor via UV-Vis spectroscopy at λ~260 nm .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in inert atmospheres to prevent oxidation .
- Solubility : Solubility in DMSO (>60 µg/mL) ensures compatibility with biological assays; use sonication for dispersion in aqueous buffers .
Methodological Guidelines
- Synthetic Optimization : Prioritize anhydrous conditions for sulfanyl group incorporation to minimize side reactions.
- Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., Gaussian or Spartan) to resolve structural ambiguities.
- Biological Testing : Include positive controls (e.g., carbamazepine for anticonvulsant assays) and account for metabolic byproducts in pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
